molecular formula C22H15Cl2NO B2744637 (E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)prop-2-enenitrile CAS No. 866019-74-1

(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)prop-2-enenitrile

Cat. No. B2744637
CAS RN: 866019-74-1
M. Wt: 380.27
InChI Key: WUGIVHSWHNEUDJ-PDGQHHTCSA-N
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Description

(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)prop-2-enenitrile, commonly known as E-3-DPP, is an organic compound that has been studied extensively for its potential applications in science and research. It is a nitrile compound that is composed of two benzene rings and a prop-2-enenitrile group, and is typically used as a reagent in organic synthesis. In recent years, E-3-DPP has been used in a wide range of scientific research applications, including drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Characterization of Organic Compounds

Several studies focus on the synthesis, characterization, and analysis of organic compounds, providing a foundation for understanding how complex molecules like "(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)prop-2-enenitrile" could be studied:

  • Synthesis and Electrochemical Properties : Research on novel cofacial bismetallophthalocyanines and their water-soluble derivatives explores the synthesis and electrochemical properties of complex organic compounds. These studies are crucial for applications in materials science and organic electronics, demonstrating how structural modifications can affect electronic and photophysical properties (Özer et al., 2007) [https://consensus.app/papers/synthesis-characterization-electrochemical-electrical-özer/0996ca9105ab52168758a731a3af847c/?utm_source=chatgpt].

  • Photocatalytic Applications : Investigations into photocatalytic reactions, such as the electron-transfer oxidation of triphenylphosphine and benzylamine with molecular oxygen, highlight the role of organic compounds in facilitating redox reactions. These studies contribute to our understanding of organic reaction mechanisms and potential applications in environmental remediation and organic synthesis (Ohkubo et al., 2006) [https://consensus.app/papers/electrontransfer-oxidation-triphenylphosphine-ohkubo/a11377de1d9f590f8fcfe1c6bfc910d4/?utm_source=chatgpt].

  • Material Science Applications : The development of soluble phenylenedioxythiophene copolymers for organic electronics showcases the importance of organic compounds in creating new materials with desirable electronic and optical properties. Such research is vital for the advancement of electronic devices and photovoltaic applications (Ponder et al., 2018) [https://consensus.app/papers/phenylenedioxythiophene-copolymers-heteroarylation-ponder/d171bc9aee5d5162bb283fcca04bef49/?utm_source=chatgpt].

properties

IUPAC Name

(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2NO/c1-15-6-8-16(9-7-15)18(14-25)12-17-4-2-3-5-21(17)26-22-11-10-19(23)13-20(22)24/h2-13H,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGIVHSWHNEUDJ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\C2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)prop-2-enenitrile

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